2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride
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Overview
Description
2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is a synthetic organic compound. It finds its application in various fields due to its unique chemical structure and reactivity. Typically, it's used in pharmaceutical and chemical research, where it acts as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via multiple synthetic routes. One common approach involves the reaction of benzyl chloride with thiourea, followed by the cyclization with 2-chloroethanol. The conditions usually require an inert atmosphere, with temperatures ranging from 60 to 80°C and the presence of a strong base, such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production involves large-scale batch reactors maintaining stringent temperature controls and continuous monitoring of the reaction progress. Catalysts like palladium on carbon can be used to enhance the yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can be carried out with lithium aluminum hydride to yield various dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can occur, often involving alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid
Reduction: : Lithium aluminum hydride, ethanol
Substitution: : Alkyl halides, polar aprotic solvents
Major Products
Oxidation: : Benzyl sulfoxides, sulfones
Reduction: : Reduced triazine derivatives
Substitution: : Alkylated thioethers
Scientific Research Applications
2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is extensively used in scientific research. In chemistry, it serves as a precursor in the synthesis of heterocyclic compounds. In biology, it's studied for its potential as an enzyme inhibitor due to its structural similarity to biological substrates. In medicine, research explores its role as a potential therapeutic agent for various diseases, including its application in drug design for targeted therapies. In industrial chemistry, it is used to develop novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action primarily involves its ability to interact with biological molecules, often acting as an inhibitor. It targets specific enzymes or receptors in cellular pathways, blocking their function and leading to desired therapeutic effects. Its interactions at the molecular level can be explored through computational modeling and experimental assays to elucidate the pathways involved.
Comparison with Similar Compounds
4-(Benzylthio)-3,5-dihydro-1,3,5-triazin-2-one: : Similar structure but different reactivity due to the presence of a keto group.
Benzylthio-1,3,5-triazine: : Lacks the ethanol moiety, resulting in different chemical properties.
3,6-Dihydro-4-(2-hydroxyethylthio)-1,3,5-triazine: : Contains an ethylthio group instead of a benzylthio group, affecting its biological activity.
Properties
IUPAC Name |
2-(6-benzylsulfanyl-2,4-dihydro-1H-1,3,5-triazin-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS.ClH/c16-7-6-15-9-13-12(14-10-15)17-8-11-4-2-1-3-5-11;/h1-5,16H,6-10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCFPBNSCBYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCO)SCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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